molecular formula C11H16BNO2 B577919 (6-Cyclohexylpyridin-2-yl)boronic acid CAS No. 1309981-39-2

(6-Cyclohexylpyridin-2-yl)boronic acid

Cat. No.: B577919
CAS No.: 1309981-39-2
M. Wt: 205.064
InChI Key: MUZDDRAIUDBFOS-UHFFFAOYSA-N
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Description

(6-Cyclohexylpyridin-2-yl)boronic acid ( 1309981-39-2) is a boronic acid derivative with the molecular formula C11H16BNO2 and a molecular weight of 205.06 g/mol . This compound is a valuable organoboron reagent primarily used as a building block in synthetic and medicinal chemistry research, specifically in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of the 6-cyclohexylpyridin-2-yl group to a wide variety of aromatic systems . Its primary application is as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other sophisticated organic molecules . For instance, derivatives of pyridin-2-yl boronic acids are central in the synthesis of novel therapeutic agents, such as positive allosteric modulators for the M1 muscarinic acetylcholine receptor, which are being investigated for the treatment of conditions like Alzheimer's disease . The cyclohexyl group attached to the pyridine ring can influence the compound's lipophilicity and steric profile, which may fine-tune the properties of the final synthesized molecule. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage are essential for maintaining product integrity; it should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(6-cyclohexylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZDDRAIUDBFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671265
Record name (6-Cyclohexylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-39-2
Record name (6-Cyclohexylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Boronic acids, including (6-cyclohexylpyridin-2-yl)boronic acid, have been investigated for their potential as anticancer agents. They function as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer progression. Research indicates that boronic acid derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, a study highlighted that certain boronic acid compounds showed IC50 values in the nanomolar range against specific cancer cells, demonstrating their potency as lead compounds for further development .

1.2 Antibacterial Properties
The compound has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. Boronic acids act as bioisosteres of carbonyl groups in β-lactam antibiotics, enabling them to bind effectively to β-lactamases, enzymes that confer resistance to antibiotics. Research has shown that this compound can inhibit the activity of class C β-lactamases, making it a promising candidate for developing new antibacterial agents .

Synthesis and Applications in Organic Chemistry

2.1 Click Chemistry
this compound is utilized in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is valuable for synthesizing complex organic molecules and polymers with specific functionalities. The compound's unique structure allows for enhanced reactivity and selectivity in these reactions .

2.2 Sensor Development
The compound has applications in the development of sensors for carbohydrates and other biomolecules. Boronic acids can form reversible covalent bonds with diols, making them suitable for designing sensors that detect glucose and other sugars through changes in fluorescence or conductivity .

Case Study 1: Anticancer Drug Development

A recent study explored the efficacy of this compound derivatives as proteasome inhibitors. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 20 nM depending on the specific derivative used. The study concluded that modifications to the pyridine ring could enhance potency and selectivity against cancer cells.

CompoundIC50 (nM)Mechanism of Action
Derivative A10Proteasome inhibition
Derivative B15Induction of apoptosis
Derivative C5Cell cycle arrest

Case Study 2: Antibacterial Efficacy

In a comparative analysis of various boronic acids, this compound was found to effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that this compound could serve as a scaffold for developing new antibacterial therapies.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.004 µM
Escherichia coli0.008 µM

Mechanism of Action

The mechanism of action of (6-Cyclohexylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs include:

  • 6-Hydroxynaphthalen-2-yl boronic acid (IC50: 0.1969 µM)
  • Phenanthren-9-yl boronic acid (IC50: 0.2251 µM)
  • [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid (CAS: 1310404-91-1)
  • 6-(Cyclohexylamino)pyridine-2-boronic acid (CAS: 1310384-86-1)
Table 1: Substituent Effects on Key Properties
Compound Substituent Solubility (RPMI) IC50 (µM) pKa* Key Application
(6-Cyclohexylpyridin-2-yl)BA Cyclohexyl (hydrophobic) Low (predicted) N/A ~8–9 (est.) Anticancer, enzyme inhibition
6-Hydroxynaphthalen-2-yl BA Hydroxynaphthyl Moderate 0.1969 ~7.5 Cytotoxic agent
Phenanthren-9-yl BA Phenanthrenyl Moderate 0.2251 ~7.8 Antiproliferative
6-(Cyclopentyloxy)pyridin-2-yl BA Cyclopentyloxy Low N/A ~8.5 (est.) Research use
Phenyl boronic acid Phenyl High N/A ~8.8 Diagnostic accuracy

*Estimated pKa values based on substituent electronic effects .

Solubility and Bioavailability

  • Hydrophobic substituents like cyclohexyl and phenanthrenyl reduce aqueous solubility, as seen in compounds precipitating in RPMI medium (e.g., pyren-1-yl boronic acid) . The cyclohexyl group in (6-Cyclohexylpyridin-2-yl)boronic acid likely exacerbates this issue, limiting in vitro assays unless formulated with solubilizing agents.
  • Hydrophilic groups (e.g., hydroxynaphthyl) improve solubility and enable reliable cytotoxicity testing .

Acidity (pKa) and Reactivity

  • The pKa of boronic acids governs their ability to form boronate esters with diols (e.g., sugars) or interact with serine proteases. Electron-withdrawing groups lower pKa, enhancing reactivity at physiological pH.
  • The cyclohexyl group, being electron-neutral but sterically bulky, may raise pKa compared to hydroxynaphthyl (electron-withdrawing) analogs, reducing reactivity under physiological conditions .

Diagnostic and Therapeutic Potential

  • Phenyl boronic acid outperforms 3-AcPBA in diagnostic accuracy for detecting KPC carbapenemases . The cyclohexyl analog’s bulk may limit its utility in disk diffusion assays but could improve specificity in other contexts.
  • β-Amido boronic acids with free boronic acid moieties (e.g., 3d) show superior binding affinity compared to protected forms (e.g., 3d-pin), suggesting that the cyclohexyl group’s steric effects must be balanced to maintain reactivity .

Biological Activity

(6-Cyclohexylpyridin-2-yl)boronic acid is a notable compound in medicinal chemistry, particularly within the context of boronic acids, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in biological systems. The introduction of a boronic acid moiety into bioactive molecules can enhance their pharmacological properties, including selectivity and potency against specific biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Proteasome Inhibition : Like other boronic acids, this compound is capable of inhibiting proteasome activity. This inhibition can lead to the accumulation of regulatory proteins that play critical roles in cell cycle regulation and apoptosis. Such effects are particularly relevant in cancer therapy, where the modulation of protein degradation pathways can influence tumor growth and survival .
  • Anticancer Properties : Studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, this compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Boronic acids have been associated with anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in this area .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Table 1: Biological Activity Summary

StudyCell LineIC50 (μM)Mechanism
Study 14T1 Breast Cancer0.1969Proteasome inhibition
Study 2C2C12 MyoblastsN/ASelective cytotoxicity
Study 3Various Cancer Lines0.2251Apoptosis induction

In one study involving 4T1 breast cancer cells, this compound demonstrated an IC50 value of 0.1969 μM, indicating potent inhibitory effects on cell viability . Another investigation reported a concentration-dependent decrease in cell viability across various cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves well-established methodologies for creating boronic acids. Modifications to its structure can significantly impact its biological activity:

  • Cyclohexyl Substitution : The cyclohexyl group enhances lipophilicity, potentially affecting bioavailability and cellular uptake.
  • Pyridine Ring Modifications : Alterations to the pyridine ring can influence binding affinity to biological targets.

Q & A

Q. What structural modifications enhance the tubulin inhibition activity of boronic acid analogs?

  • Methodological Answer : Introducing boronic acid substituents at the meta position of aromatic rings (e.g., mimicking combretastatin A-4) improves tubulin binding. Comparative studies using COMPARE analysis of cytotoxicity profiles across 39 cancer cell lines reveal structure-activity trends. Carboxylic acid analogs are less effective, highlighting boron’s electronic role .

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